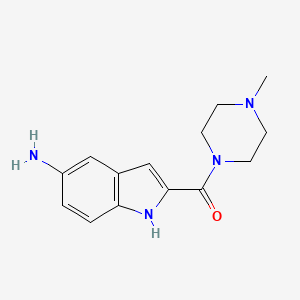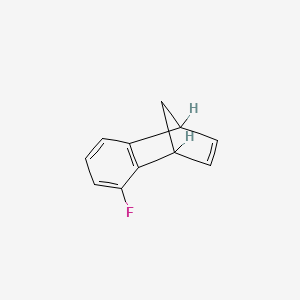
n-(2-chlorophenyl)-3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(2-chlorophenyl)-3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with a chlorophenyl group, a difluoromethyl group, and a carboxamide group. Its unique structure lends itself to a variety of chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-chlorophenyl)-3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Addition of the Difluoromethyl Group: The difluoromethyl group can be added using difluoromethylating agents under specific conditions.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the corresponding acid chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
化学反应分析
Types of Reactions
n-(2-chlorophenyl)-3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
n-(2-chlorophenyl)-3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of n-(2-chlorophenyl)-3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
相似化合物的比较
Similar Compounds
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- 2-chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
n-(2-chlorophenyl)-3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxamide is unique due to its specific substitution pattern and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H10ClF2N3O |
|---|---|
分子量 |
285.68 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H10ClF2N3O/c1-18-6-7(10(17-18)11(14)15)12(19)16-9-5-3-2-4-8(9)13/h2-6,11H,1H3,(H,16,19) |
InChI 键 |
WLEYYNFKPBVDBE-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-5-vinyl-4,5-dihydro-benzo[d]isoxazole](/img/structure/B8570020.png)

![N-(4-Chlorobenzyl)-2-(2-hydroxyethyl)-8-(4-morpholinylmethyl)-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B8570028.png)



![5-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8570045.png)





![4,7-difluoro-3H-imidazo[4,5-c]pyridine](/img/structure/B8570099.png)
